

# Alantolactone and Isoalantolactone: A Comparative Analysis for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Alantol*

Cat. No.: *B1169952*

[Get Quote](#)

An in-depth guide to the physicochemical properties, biological activities, and underlying mechanisms of two isomeric sesquiterpene lactones, **Alantolactone** and **Isoalantolactone**. This report synthesizes experimental data to provide a direct comparison for researchers and drug development professionals.

**Alantolactone** and **isoalantolactone** are isomeric sesquiterpene lactones primarily isolated from the roots of plants such as *Inula helenium*. Both compounds share the same molecular formula ( $C_{15}H_{20}O_2$ ) and molecular weight, differing only in the position of a double bond within their chemical structures. This subtle structural difference, however, gives rise to variations in their physicochemical properties and biological activities, which are of significant interest to the scientific community. This guide provides a comparative overview of these two compounds, supported by experimental data, to aid in research and development.

## Physicochemical and Pharmacokinetic Properties: A Tabular Comparison

A comprehensive understanding of the physicochemical and pharmacokinetic profiles of **alantolactone** and **isoalantolactone** is crucial for their development as therapeutic agents. The following tables summarize key parameters for each compound, highlighting their similarities and differences.

| Property                       | Alantolactone               | Isoalantolactone                                        | Reference(s) |
|--------------------------------|-----------------------------|---------------------------------------------------------|--------------|
| Molecular Formula              | C15H20O2                    | C15H20O2                                                |              |
| Molecular Weight               | 232.32 g/mol                | 232.32 g/mol                                            | [1][2]       |
| Melting Point                  | 76.00 °C                    | 115 °C                                                  | [3][4]       |
| Boiling Point                  | 275.00 °C (est.)            | 364.9 °C (Predicted)                                    | [3][4]       |
| logP (o/w)                     | 3.380                       | 3.420                                                   | [3][5]       |
| Water Solubility               | 38.39 mg/L @ 25 °C (est.)   | Insoluble                                               | [3]          |
| Solubility in Organic Solvents | Soluble in ethanol and DMSO | Soluble in ethanol (30 mg/ml) and DMSO (up to 50 mg/ml) | [4][6][7]    |

| Pharmacokinetic Parameter     | Alantolactone                              | Isoalantolactone           | Reference(s) |
|-------------------------------|--------------------------------------------|----------------------------|--------------|
| Half-life (t <sub>1/2</sub> ) | Significantly longer than isoalantolactone | Shorter than alantolactone |              |
| Clearance (CL)                | Significantly lower than isoalantolactone  | Higher than alantolactone  |              |
| Area Under the Curve (AUC)    | Significantly higher than isoalantolactone | Lower than alantolactone   |              |

## Comparative Biological Activities: Anticancer and Anti-inflammatory Effects

Both **alantolactone** and **isoalantolactone** have demonstrated a range of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied.

### Anticancer Activity

Experimental data reveals that both isomers possess potent anticancer activities against various cancer cell lines. However, their efficacy can differ depending on the cell type.

| Cell Line                   | IC50 (µM) -<br>Alantolactone | IC50 (µM) -<br>Isoalantolactone | Reference(s) |
|-----------------------------|------------------------------|---------------------------------|--------------|
| MDA-MB-231 (Breast Cancer)  | 13.3                         | 24.6                            |              |
| Hep-G2 (Liver Cancer)       | Not specified                | 71.2 (12h), 53.4 (24h)          | [8]          |
| NOZ (Gallbladder Cancer)    | Not specified                | 15.98                           | [8]          |
| GBC-SD (Gallbladder Cancer) | Not specified                | 20.22                           | [8]          |

## Anti-inflammatory Activity

Both **alantolactone** and **isoalantolactone** exhibit anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways. While direct comparative IC50 values for nitric oxide (NO) production are not readily available in the literature, studies have shown that both compounds can inhibit the production of pro-inflammatory mediators. For instance, **isoalantolactone** at concentrations of 4 and 8 µM has been shown to decrease LPS-induced production of NO, PGE2, IL-6, and TNF-α in RAW 264.7 macrophages[9]. Similarly, **alantolactone** has been reported to inhibit iNOS and COX-2 expression, thereby reducing NO and PGE2 production[10][11].

## Modulation of Key Signaling Pathways

The biological activities of **alantolactone** and **isoalantolactone** are largely attributed to their ability to modulate critical signaling pathways, particularly the NF-κB and STAT3 pathways, which are often dysregulated in cancer and inflammatory diseases.

## NF-κB Signaling Pathway

Both compounds have been shown to inhibit the NF- $\kappa$ B signaling pathway. **Alantolactone** inhibits the phosphorylation of I $\kappa$ B $\alpha$  and IKK, which prevents the translocation of the p65 and p50 subunits of NF- $\kappa$ B to the nucleus[10][12][13]. This, in turn, downregulates the expression of NF- $\kappa$ B target genes involved in inflammation and cell survival. Iso**alantolactone** also inhibits the NF- $\kappa$ B pathway by inhibiting IKK $\beta$  phosphorylation, which blocks the binding of NF- $\kappa$ B to the COX-2 promoter[14][15].

## Inhibition of NF-κB Signaling Pathway



## Inhibition of STAT3 Signaling Pathway





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (+)-Alantolactone | C<sub>15</sub>H<sub>20</sub>O<sub>2</sub> | CID 72724 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. (+)-Isoalantolactone | C<sub>15</sub>H<sub>20</sub>O<sub>2</sub> | CID 73285 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]

- 3. alantolactone, 546-43-0 [thegoodsentscompany.com]
- 4. Isoalantolactone | 470-17-7 [chemicalbook.com]
- 5. (±)-isoalantolactone, 470-17-7 [thegoodsentscompany.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alantolactone induces apoptosis and suppresses migration in MCF-7 human breast cancer cells via the p38 MAPK, NF-κB and Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoalantolactone inhibits IKK $\beta$  kinase activity to interrupt the NF-κB/COX-2-mediated signaling cascade and induces apoptosis regulated by the mitochondrial translocation of cofilin in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoalantolactone inhibits LPS-induced inflammation via NF-κB inactivation in peritoneal macrophages and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alantolactone and Isoalantolactone: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1169952#alantolactone-vs-isoalantolactone-a-comparative-study>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)